Benzene, (1-ethyl-1,3-butadienyl)-
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Overview
Description
. It is a derivative of benzene, where the benzene ring is substituted with a 1-ethyl-1,3-butadienyl group. This compound is part of the larger family of aromatic hydrocarbons, which are known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, (1-ethyl-1,3-butadienyl)- can be achieved through various methods. One common approach involves the Diels-Alder reaction, where a diene (such as 1,3-butadiene) reacts with a dienophile (such as ethylene) to form the desired product. The reaction typically requires elevated temperatures and a catalyst to proceed efficiently .
Industrial Production Methods
In an industrial setting, the production of Benzene, (1-ethyl-1,3-butadienyl)- often involves the catalytic dehydrogenation of ethylbenzene. This process is carried out at high temperatures (around 600-700°C) in the presence of a metal catalyst, such as iron or chromium oxide . The resulting product is then purified through distillation and other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Benzene, (1-ethyl-1,3-butadienyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenylacetic acid or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, are common for this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Major Products Formed
Oxidation: Phenylacetic acid and other oxidized derivatives.
Reduction: Saturated hydrocarbons like ethylbenzene.
Substitution: Nitrobenzene, sulfonated benzene derivatives, and halogenated benzene derivatives.
Scientific Research Applications
Benzene, (1-ethyl-1,3-butadienyl)- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not widely used in medicine yet.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzene, (1-ethyl-1,3-butadienyl)- involves its interaction with various molecular targets. The aromatic ring allows it to participate in π-π interactions with other aromatic compounds, while the 1-ethyl-1,3-butadienyl group can undergo various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1,3-butadiene: A stereoisomer of Benzene, (1-ethyl-1,3-butadienyl)- with similar chemical properties.
1,3-Butadiene, 1-phenyl-: Another isomer with comparable reactivity.
Uniqueness
Benzene, (1-ethyl-1,3-butadienyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various fields of research and industry .
Properties
CAS No. |
54758-37-1 |
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Molecular Formula |
C12H14 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
hexa-3,5-dien-3-ylbenzene |
InChI |
InChI=1S/C12H14/c1-3-8-11(4-2)12-9-6-5-7-10-12/h3,5-10H,1,4H2,2H3 |
InChI Key |
VIQKSDZKTARNNL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CC=C)C1=CC=CC=C1 |
Origin of Product |
United States |
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